molecular formula C34H32N4O4Sn B088289 3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid CAS No. 14325-05-4

3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid

Cat. No. B088289
CAS RN: 14325-05-4
M. Wt: 679.4 g/mol
InChI Key: HDGCWLZQBOZSGG-UHEVNVKKSA-J
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Description

The study of complex macrocyclic compounds, such as the one , often involves detailed analysis to understand their structure, synthesis, and properties. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of complex macrocyclic compounds typically involves multi-step synthetic pathways. For example, Nguyen et al. (2017) studied the crystal structure of a macrocyclic compound obtained by Petrenko–Kritchenko condensation, indicating the importance of X-ray structural analysis in confirming the synthesis of such compounds (Nguyen et al., 2017).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their properties and potential applications. X-ray crystallography is a common technique used for this purpose. For instance, Ishida et al. (2003) used X-ray crystallographic analysis to determine the characteristic bishomoaromatic structure of a novel compound (Ishida et al., 2003).

Chemical Reactions and Properties

The reactivity and chemical behavior of macrocyclic compounds are studied through various chemical reactions. For example, Hartmann et al. (1994) synthesized inhibitors of mycolic acid biosynthesis, showcasing the chemical functionality and potential applications of synthesized compounds (Hartmann et al., 1994).

Physical Properties Analysis

The physical properties of macrocyclic compounds, including solubility, thermal stability, and crystallinity, are essential for their practical application. Faghihi et al. (2010) synthesized photosensitive and optically active poly(amide–imide)s, highlighting the significance of inherent viscosity, specific rotation, and UV-vis spectroscopy in evaluating physical properties (Faghihi et al., 2010).

Chemical Properties Analysis

The chemical properties of macrocyclic compounds, such as reactivity towards other chemicals, stability, and functional group behavior, are critical for their functional application. The synthesis and characterization of compounds with specific inhibitory functions against biological targets illustrate the targeted chemical property analysis (Hartmann et al., 1994).

Scientific Research Applications

Synthesis and Structural Studies

  • Macrocyclic and Polycyclic Compound Synthesis : The compound has relevance in the synthesis of macrocyclic and polycyclic compounds. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and related analogs, which are possible inhibitors of mycolic acid biosynthesis, demonstrate its utility in complex chemical synthesis (Hartmann et al., 1994).

  • Crystal Structure Analysis : Studies involving the crystal structure of similar complex organic compounds, like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-23-one, offer insights into the molecular architecture and potential applications in materials science and nanotechnology (Nguyen et al., 2017).

Chemical Reaction Studies

  • Reactive Extraction and Chemical Conversion : Research into the reactive extraction of monocarboxylic acids, including studies on compounds like ethanoic, propanoic, and butanoic acids, showcases the compound's potential in pharmaceutical and chemical industries. This includes its use in facilitating extraction processes and chemical transformations (Kumar et al., 2010).

  • Organometallic Chemistry : The synthesis and application of organometallic compounds, such as those for creating analogues of antibiotics, provide another area of application. For example, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives have been synthesized for potential use in medicinal organometallic chemistry (Patra et al., 2012).

Application in Dye-Sensitized Solar Cells

  • Light Harvesting and Energy Conversion : The compound has implications in the field of renewable energy, particularly in the development of dye-sensitized solar cells. Research on similar zinc metalloporphyrins for the conversion of sunlight into electricity is an example of how such complex organic compounds can be utilized in green energy technologies (Wang et al., 2005).

properties

CAS RN

14325-05-4

Product Name

3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid

Molecular Formula

C34H32N4O4Sn

Molecular Weight

679.4 g/mol

IUPAC Name

3-[20-(2-carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid

InChI

InChI=1S/C34H32N4O4.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+4

InChI Key

HDGCWLZQBOZSGG-UHEVNVKKSA-J

SMILES

CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O

Appearance

A crystalline solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
Reactant of Route 2
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
Reactant of Route 3
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
Reactant of Route 4
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
Reactant of Route 5
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
Reactant of Route 6
3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid

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